molecular formula C18H22NP B1338458 (1R,2R)-2-(Diphenylphosphino)cyclohexanamine CAS No. 452304-59-5

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine

Cat. No.: B1338458
CAS No.: 452304-59-5
M. Wt: 283.3 g/mol
InChI Key: ZATLZEHZPXYMFE-QZTJIDSGSA-N
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Description

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine is a chiral phosphine ligand that has garnered significant attention in the field of asymmetric catalysis. This compound is characterized by the presence of a cyclohexane ring substituted with a diphenylphosphino group and an amine group. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific three-dimensional arrangement of the substituents around the cyclohexane ring, which is crucial for its activity in catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available (1R,2R)-cyclohexane-1,2-diamine.

    Phosphination: The key step involves the introduction of the diphenylphosphino group. This is achieved by reacting (1R,2R)-cyclohexane-1,2-diamine with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the phosphine.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve scaling up the reaction conditions and optimizing the process for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated purification systems to handle larger quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine is primarily involved in the following types of reactions:

    Coordination to Metal Centers: The compound acts as a ligand, coordinating to metal centers in transition metal complexes. This is crucial for its role in catalytic processes.

    Oxidation: The phosphine group can undergo oxidation to form phosphine oxides.

    Substitution: The amine group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Coordination Reactions: Typically involve transition metals such as palladium, platinum, or rhodium. The reactions are carried out under inert conditions to prevent oxidation.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or molecular oxygen.

    Substitution Reactions: Various electrophiles can be used, depending on the desired derivative.

Major Products

    Metal Complexes: Coordination to metal centers forms various metal-ligand complexes.

    Phosphine Oxides: Oxidation of the phosphine group results in phosphine oxides.

    Substituted Amines: Substitution reactions yield a range of amine derivatives.

Scientific Research Applications

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine has a wide range of applications in scientific research:

    Asymmetric Catalysis: It is widely used as a chiral ligand in asymmetric catalysis, facilitating the formation of enantiomerically pure products.

    Coordination Chemistry: The compound is used to study the coordination behavior of phosphine ligands with various metal centers.

    Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications, particularly in the development of chiral drugs.

    Material Science: The compound is investigated for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine primarily involves its role as a ligand in coordination chemistry. The diphenylphosphino group coordinates to metal centers, forming stable complexes that can facilitate various catalytic processes. The stereochemistry of the compound plays a crucial role in determining the selectivity and efficiency of these catalytic reactions. The amine group can also participate in hydrogen bonding and other interactions, further influencing the reactivity and stability of the complexes formed.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-(Diphenylphosphino)cyclohexanamine: The enantiomer of the compound, which has the opposite stereochemistry.

    (1R,2R)-2-(Diphenylphosphino)cyclopentylamine: A similar compound with a cyclopentane ring instead of a cyclohexane ring.

    (1R,2R)-2-(Diphenylphosphino)cyclohexanol: A compound where the amine group is replaced with a hydroxyl group.

Uniqueness

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine is unique due to its specific stereochemistry and the presence of both a phosphine and an amine group. This combination allows it to act as a versatile ligand in asymmetric catalysis, providing high enantioselectivity and efficiency in various reactions. The cyclohexane ring also imparts rigidity to the molecule, which can influence the stability and reactivity of the metal complexes formed.

Properties

IUPAC Name

(1R,2R)-2-diphenylphosphanylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATLZEHZPXYMFE-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457456
Record name (1R,2R)-2-(Diphenylphosphino)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452304-59-5
Record name (1R,2R)-2-(Diphenylphosphino)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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